molecular formula C12H22O2 B13442238 (E)-2,2-dipropylhex-3-enoic acid

(E)-2,2-dipropylhex-3-enoic acid

Cat. No.: B13442238
M. Wt: 198.30 g/mol
InChI Key: TZMZALUFIDNOAU-JXMROGBWSA-N
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Description

(E)-2,2-Dipropylhex-3-enoic acid is an organic compound characterized by its unique structure, which includes a double bond in the trans configuration (E) and two propyl groups attached to the second carbon of a hexenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,2-dipropylhex-3-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dipropylhexanol.

    Dehydration Reaction: The alcohol undergoes a dehydration reaction in the presence of a strong acid, such as sulfuric acid, to form the corresponding alkene. This reaction is typically carried out at elevated temperatures to facilitate the elimination of water.

    Oxidation: The resulting alkene is then oxidized to form the carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-2,2-Dipropylhex-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated carboxylic acids.

    Substitution: Formation of esters or amides.

Scientific Research Applications

(E)-2,2-Dipropylhex-3-enoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2,2-dipropylhex-3-enoic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

    2,2-Dipropylhexanoic Acid: A saturated analogue with similar structural features but lacking the double bond.

    2,2-Dipropylpentanoic Acid: A shorter-chain analogue with different physical and chemical properties.

    2,2-Dipropylheptanoic Acid: A longer-chain analogue with variations in reactivity and applications.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(E)-2,2-dipropylhex-3-enoic acid

InChI

InChI=1S/C12H22O2/c1-4-7-10-12(8-5-2,9-6-3)11(13)14/h7,10H,4-6,8-9H2,1-3H3,(H,13,14)/b10-7+

InChI Key

TZMZALUFIDNOAU-JXMROGBWSA-N

Isomeric SMILES

CCCC(CCC)(/C=C/CC)C(=O)O

Canonical SMILES

CCCC(CCC)(C=CCC)C(=O)O

Origin of Product

United States

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